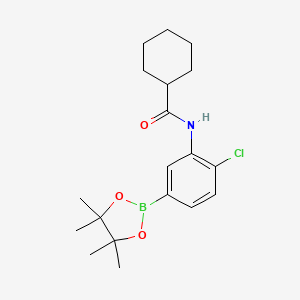

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC13641625

Molecular Formula: C19H27BClNO3

Molecular Weight: 363.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H27BClNO3 |

|---|---|

| Molecular Weight | 363.7 g/mol |

| IUPAC Name | N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide |

| Standard InChI | InChI=1S/C19H27BClNO3/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(21)16(12-14)22-17(23)13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3,(H,22,23) |

| Standard InChI Key | XAXWPCNBRGUROV-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCCC3 |

Introduction

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide is a boronic acid derivative commonly used as an intermediate in organic synthesis. Its structure includes a boronate ester functional group (dioxaborolane), which is often utilized in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This compound is gaining attention due to its applications in medicinal chemistry and material sciences.

Structural Features

The compound features:

-

A boronate ester group (dioxaborolane), which enhances its reactivity in cross-coupling reactions.

-

A cyclohexanecarboxamide moiety, which contributes to its stability and potential biological activity.

-

A chlorophenyl group that can influence its electronic properties and reactivity.

Synthetic Applications

The boronate ester group makes this compound a key reagent in:

-

Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds.

-

Development of pharmaceuticals and agrochemicals by introducing complex aromatic systems.

Material Science

The compound could also serve as a precursor for functionalized polymers or materials with unique electronic properties due to the boronate ester group.

Synthesis

The synthesis of N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide typically involves:

-

Functionalization of the phenyl ring with a dioxaborolane group using organoborane chemistry.

-

Coupling with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.

Safety and Handling

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

|---|---|

| Precautionary Measures | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes). |

This compound should be handled in a well-ventilated area while wearing appropriate personal protective equipment (PPE).

Future Research Directions

-

Biological Evaluation: Investigating its potential as a proteasome inhibitor or other enzyme targets.

-

Optimization in Catalysis: Exploring its role in more efficient catalytic systems for organic synthesis.

-

Material Development: Utilizing it as a building block for advanced materials with electronic or photonic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume